Structural Differentiation: Unsaturated vs. Dihydro Quinolinone Core for Chromatographic Selectivity
The target compound, 7-(4-hydroxybutoxy)quinolin-2(1H)-one, is structurally differentiated from its closest analog, 3,4-dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone (Aripiprazole Related Compound B), by the oxidation state of the heterocyclic core [1]. The target compound features an unsaturated quinolin-2(1H)-one ring, whereas the comparator is a 3,4-dihydro derivative . This difference in conjugation fundamentally alters the UV absorbance profile and the hydrophobicity (logP), which directly impacts chromatographic retention time and method selectivity .
| Evidence Dimension | Molecular Structure and Formula |
|---|---|
| Target Compound Data | C₁₃H₁₅NO₃ (MW 233.26 g/mol), Unsaturated quinolin-2(1H)-one core |
| Comparator Or Baseline | 3,4-dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone (CAS 889443-20-3, C₁₃H₁₇NO₃, MW 235.28 g/mol) |
| Quantified Difference | Difference of 2 hydrogen atoms and a double bond in the heterocyclic ring. MW difference: +2.02 g/mol for comparator. |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature. |
Why This Matters
This structural distinction ensures that the target compound is the correct, specific impurity marker for Brexpiprazole and not a misidentified analog, which is critical for accurate method development and regulatory compliance.
- [1] ChemWhat. Aripiprazole USP Related Compound B CAS: 889443-20-3. View Source
